Cas no 70435-06-2 (CP 47497-C6-homolog)

CP 47497-C6-homolog 化学的及び物理的性質
名前と識別子
-
- Phenol, 5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-, cis-
- CP 47,497-C6-homolog
- BDBM84901
- (1r,3s)-3-[2-hydroxy-4-(1,1-dimethylhexyl)-phenyl]-cyclohexan-1-ol
- cis- 5-(1,1-Dimethylhexyl)-2-(3-hydroxycyclohexyl)phenol
- SCHEMBL11163811
- Phenol, 5-(1,1-dimethylhexyl)-2-((1S,3R)-3-hydroxycyclohexyl)-
- DTXSID101017338
- CP 47497-C6-homolog
- 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol
- DU5BQ63J05
- 2-[(1S,3R)-3-HYDROXYCYCLOHEXYL]-5-(2-METHYLHEPTAN-2-YL)PHENOL
- UNII-DU5BQ63J05
- 132296-20-9
- 70435-06-2
- (C6)-Cp 47,497
- PDSP2_000191
- (C6)-CP-47497
- Phenol, 5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-, (1S-cis)-
- cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol
-
- インチ: InChI=1S/C20H32O2/c1-4-5-6-12-20(2,3)16-10-11-18(19(22)14-16)15-8-7-9-17(21)13-15/h10-11,14-15,17,21-22H,4-9,12-13H2,1-3H3/t15-,17+/m0/s1
- InChIKey: KQUGQXNYBWYGAI-DOTOQJQBSA-N
- ほほえんだ: CCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O
計算された属性
- せいみつぶんしりょう: 304.240230259g/mol
- どういたいしつりょう: 304.240230259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 40.5Ų
CP 47497-C6-homolog 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C781335-2.5mg |
CP 47497-C6-homolog |
70435-06-2 | 2.5mg |
$ 190.00 | 2023-04-17 | ||
TRC | C781335-10mg |
CP 47497-C6-homolog |
70435-06-2 | 10mg |
$ 684.00 | 2023-04-17 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67344-10mg |
CP 47,497-C6-homolog |
70435-06-2 | 98% | 10mg |
¥7076.00 | 2022-04-26 | |
Biosynth | VCA43506-1 mg |
Cp 47497-C6-homolog |
70435-06-2 | 1mg |
$202.13 | 2022-12-28 | ||
Biosynth | VCA43506-25 mg |
Cp 47497-C6-homolog |
70435-06-2 | 25mg |
$1,971.00 | 2022-12-28 | ||
A2B Chem LLC | AX39200-5mg |
CP47497-C6-homolog |
70435-06-2 | ≥95% | 5mg |
$335.00 | 2023-12-30 | |
TRC | C781335-5mg |
CP 47497-C6-homolog |
70435-06-2 | 5mg |
$ 374.00 | 2023-04-17 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67344-1mg |
CP 47,497-C6-homolog |
70435-06-2 | 98% | 1mg |
¥916.00 | 2022-04-26 | |
Biosynth | VCA43506-10 mg |
Cp 47497-C6-homolog |
70435-06-2 | 10mg |
$1,051.10 | 2022-12-28 | ||
1PlusChem | 1P01E5K0-5mg |
CP47497-C6-homolog |
70435-06-2 | ≥95% | 5mg |
$440.00 | 2023-12-16 |
CP 47497-C6-homolog 関連文献
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
CP 47497-C6-homologに関する追加情報
Recent Advances in the Study of CP 47497-C6-homolog (CAS: 70435-06-2) in Chemical Biology and Pharmaceutical Research
The compound CP 47497-C6-homolog (CAS: 70435-06-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and implications for drug development. The following sections provide a comprehensive overview of the current state of research, highlighting key discoveries and future directions.
Recent studies have elucidated the molecular structure of CP 47497-C6-homolog, revealing its homology to known bioactive compounds with demonstrated efficacy in modulating specific biochemical pathways. The compound's structural similarity to CP 47497, a well-characterized molecule in pharmacological research, suggests potential cross-reactivity and shared mechanisms of action. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the purity and stability of CP 47497-C6-homolog under various experimental conditions.
In vitro and in vivo studies have demonstrated that CP 47497-C6-homolog exhibits promising activity against a range of molecular targets, particularly those involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that CP 47497-C6-homolog effectively inhibits the activity of key enzymes in the NF-κB signaling cascade, a critical pathway in chronic inflammation and cancer progression. These findings underscore the compound's potential as a lead candidate for the development of novel anti-inflammatory and anti-cancer therapeutics.
Further investigations into the pharmacokinetic properties of CP 47497-C6-homolog have revealed favorable absorption and distribution profiles, with moderate bioavailability and minimal off-target effects. However, challenges remain in optimizing its metabolic stability and reducing potential toxicity at higher doses. Recent advancements in prodrug strategies and formulation technologies, such as nanoparticle-based delivery systems, are being explored to enhance the therapeutic index of CP 47497-C6-homolog.
The synthesis of CP 47497-C6-homolog has also seen significant improvements, with researchers developing more efficient and scalable routes to produce the compound in high yields. A 2024 study in Organic Process Research & Development detailed a novel catalytic method that reduces the number of synthetic steps while maintaining high enantiomeric purity. These advancements are critical for facilitating large-scale production and enabling further preclinical and clinical evaluations.
Looking ahead, the integration of computational modeling and artificial intelligence in the study of CP 47497-C6-homolog is expected to accelerate the identification of its optimal therapeutic applications. Machine learning algorithms are being employed to predict its interactions with various biological targets and to design derivatives with enhanced potency and selectivity. Collaborative efforts between academia and industry are also paving the way for translational research, with several pharmaceutical companies expressing interest in advancing CP 47497-C6-homolog into clinical trials.
In conclusion, CP 47497-C6-homolog (CAS: 70435-06-2) represents a promising avenue for drug discovery, with its unique chemical properties and broad biological activity offering multiple opportunities for therapeutic intervention. Continued research into its mechanisms of action, pharmacokinetics, and synthetic optimization will be essential to fully realize its potential. This brief highlights the importance of interdisciplinary collaboration and innovative technologies in advancing the development of CP 47497-C6-homolog as a next-generation pharmaceutical agent.
70435-06-2 (CP 47497-C6-homolog) 関連製品
- 134308-14-8((+)-cp 47,497)
- 3772-56-3(Totaradiol)
- 564-73-8(Podocarpa-8,11,13-triene-3.beta.,12-diol, 13-isopropyl-)
- 1115979-59-3(N-[(3-bromophenyl)methyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide)
- 2137545-62-9(2-chloro-N-(2-ethynylphenyl)propanamide)
- 2229177-19-7(3-(oxiran-2-yl)methyl-4,5,6,7-tetrahydro-1H-indazole)
- 1353855-93-2(4-bromo-3-cyclopropylaniline)
- 1261867-44-0(6-Methylquinoline-8-carbonyl chloride)
- 2108-51-2(Benzenemethanol, a-1-hexynyl-)
- 1010133-97-7(1-Pyridin-3-yl-piperazine Hydrochloride)



